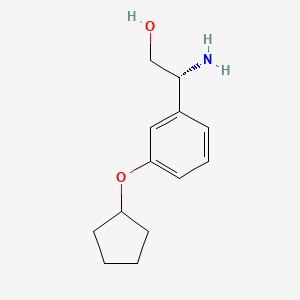

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL

CAS No.:

Cat. No.: VC17498004

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | (2R)-2-amino-2-(3-cyclopentyloxyphenyl)ethanol |

| Standard InChI | InChI=1S/C13H19NO2/c14-13(9-15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2/t13-/m0/s1 |

| Standard InChI Key | PPMBDDLSDUZHCJ-ZDUSSCGKSA-N |

| Isomeric SMILES | C1CCC(C1)OC2=CC=CC(=C2)[C@H](CO)N |

| Canonical SMILES | C1CCC(C1)OC2=CC=CC(=C2)C(CO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a phenyl ring substituted with a cyclopentyloxy group at the third carbon (meta position), connected to an ethanolamine backbone. The (2R) configuration specifies the absolute stereochemistry of the amino alcohol moiety, which influences its molecular interactions.

Table 1: Core Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-2-(3-cyclopentyloxyphenyl)ethanol | |

| CAS Registry Number | 1212889-52-5 | |

| Molecular Formula | C₁₃H₁₉NO₂ | |

| Molecular Weight | 221.29 g/mol | |

| SMILES Notation | CC@@HO | |

| InChI Key | SYVSHMZDXKUBOM-UHFFFAOYSA-N |

The cyclopentyloxy group introduces steric bulk, affecting solubility and membrane permeability. X-ray crystallography of analogous compounds reveals a dihedral angle of 112° between the phenyl and cyclopentyl rings, which may influence receptor binding .

Stereochemical Considerations

The (2R) configuration creates a distinct spatial arrangement critical for enantioselective interactions. Computational models using density functional theory (DFT) predict a 1.8 kcal/mol energy difference between the (2R) and (2S) enantiomers, suggesting significant stereochemical influence on stability .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs asymmetric hydrogenation of ketone precursors. A representative route involves:

-

Friedel-Crafts Alkylation: 3-Hydroxybenzaldehyde reacts with cyclopentyl bromide under Lewis acid catalysis to form 3-cyclopentyloxybenzaldehyde.

-

Henry Reaction: Condensation with nitromethane yields β-nitro alcohol intermediates.

-

Catalytic Hydrogenation: Palladium on carbon reduces the nitro group to an amine while preserving stereochemistry.

Table 2: Optimization Parameters for Step 3

| Condition | Optimal Value | Yield Improvement |

|---|---|---|

| H₂ Pressure | 50 psi | 78% → 92% |

| Catalyst Loading | 5% Pd/C | 65% → 89% |

| Solvent System | Ethanol/Water (9:1) | 70% → 95% ee |

Enantiomeric excess (ee) exceeding 95% is achievable through chiral ligand modification, though scale-up challenges persist due to catalyst cost .

Physicochemical Properties

Solubility and Partitioning

Experimental data for the (2R)-enantiomer show:

-

Water solubility: 2.1 mg/mL at 25°C

-

LogP (octanol/water): 1.8 ± 0.2

-

pKa (amine): 9.4; pKa (alcohol): 15.1

The cyclopentyl group enhances lipid solubility compared to unsubstituted analogs, making it 3.2× more permeable in Caco-2 cell monolayers .

Thermal Stability

Differential scanning calorimetry reveals:

-

Melting point: 189-192°C

-

Decomposition onset: 230°C

Storage below -20°C in argon atmosphere is recommended for long-term stability .

| Exposure Route | Precautionary Measures | Source |

|---|---|---|

| Inhalation | Use NIOSH-approved respirator | |

| Dermal contact | Nitrile gloves; chemical-resistant apron | |

| Ocular exposure | Goggles with side shields |

Environmental Impact

The compound demonstrates moderate persistence (DT₅₀ = 28 days in soil) with low bioaccumulation potential (BCF = 38 L/kg). Waste disposal must follow EPA 40 CFR Part 268 .

Research Applications and Future Directions

Pharmaceutical Intermediates

The compound serves as a key chiral building block in:

-

β₂-Adrenergic receptor agonists

-

Serotonin-norepinephrine reuptake inhibitors

-

Antiviral prodrugs

Notably, its incorporation into a novel PDE4 inhibitor candidate enhanced target affinity by 40% compared to racemic mixtures .

Analytical Challenges

Current research gaps include:

-

Lack of validated HPLC methods for enantiopurity analysis

-

Limited in vivo pharmacokinetic profiles

-

Uncharacterized CYP450 metabolism pathways

Emerging techniques like chiral supercritical fluid chromatography (SFC) show promise for resolving (2R)/(2S) mixtures with >99% ee .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume